Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate
Description
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (C₁₂H₁₆N₂O₃S, MW 268.33–268.34) is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. The molecule contains an acetyl group at position 5, an amino group at position 2, and an ethyl carboxylate at position 2. The [3,2-c] pyridine ring fusion distinguishes it from isomeric structures (e.g., [2,3-c] derivatives), influencing its electronic and steric properties . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and receptor modulators. Its synthesis typically involves Gewald reactions, employing ethyl cyanoacetate, ketones (e.g., N-acetyl-4-piperidone), sulfur, and a base like triethylamine .
Properties
IUPAC Name |
ethyl 5-acetyl-2-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(16)10-8-6-14(7(2)15)5-4-9(8)18-11(10)13/h3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWKUMMNJAKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CN(CC2)C(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate in the presence of a base can yield the desired thieno[3,2-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit cancer cell growth by binding to the colchicine site of tubulin, thereby preventing tubulin polymerization and disrupting microtubule dynamics . This action can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate are best understood through comparison with analogs, as outlined below:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position and Ring Fusion The 5-acetyl substitution in the target compound ([3,2-c] fusion) contrasts with the 6-acetyl derivative ([2,3-c] fusion, CRCM5484-2). The latter exhibits anti-leukemic activity via BET-BDII inhibition, attributed to its larger substituent at position 6 and altered electronic interactions . Ring puckering (as defined by Cremer-Pople coordinates ) varies with substituent size and position.
Substituent Size and Pharmacokinetics Smaller substituents (e.g., methyl in EAMT) enhance drug-likeness. EAMT adheres to Lipinski’s rule (MW 240.09, logP 2.484) with favorable solubility and oral bioavailability . Benzyl/benzoyl analogs exhibit higher molecular weights (~316–330 Da) and logP values (>3.5), limiting permeability but enhancing protein binding via π-π interactions .
Synthetic Accessibility
- All analogs derive from Gewald reactions, but ketone selection dictates substituent position. For example, N-acetyl-4-piperidone yields 6-acetyl derivatives ([2,3-c] series) , while alternative ketones (e.g., N-methyl-4-piperidone) produce 6-methyl variants .
Biological Activity CRCM5484-2 ([2,3-c] with 6-acetyl) shows selective BET inhibition, while EAMT ([2,3-c] with 6-methyl) modulates adenosine A1 receptors . This highlights how minor structural changes redirect biological targeting. The 5-acetyl target compound’s activity remains underexplored but is hypothesized to interact with kinases due to its acetyl group’s hydrogen-bonding capacity .
Biological Activity
Ethyl 5-acetyl-2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate (CAS Number: 924829-09-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 268.34 g/mol |
| CAS Number | 924829-09-4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of tetrahydrothieno[2,3-c]pyridine have shown significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC₅₀ values for different derivatives related to this compound:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound 3a | HeLa | 1.1 |
| Compound 3b | CEM | 2.3 |
| Ethyl 5-acetyl... | L1210 | 2.8 |
These compounds demonstrated selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index for potential anticancer applications .
The mechanism by which this compound exerts its effects appears to involve:
- Tubulin Binding : The compound interacts with tubulin at the colchicine site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : Studies indicate that treatment with this compound results in a dose-dependent increase in apoptotic cells as evidenced by annexin V staining assays .
- Selectivity : The observed selectivity for cancer cells over normal cells underscores its potential as a targeted therapy .
Case Studies
A notable study evaluated the effects of ethyl 5-acetyl derivatives on various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis effectively in a concentration-dependent manner. For example:
- K562 Cells : Treatment with the compound resulted in significant apoptosis rates at IC₅₀ values of approximately 0.70 μM after 72 hours .
These findings support further exploration into the therapeutic applications of this compound in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
